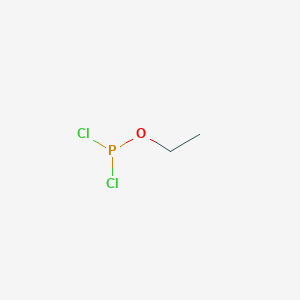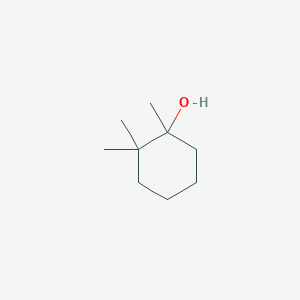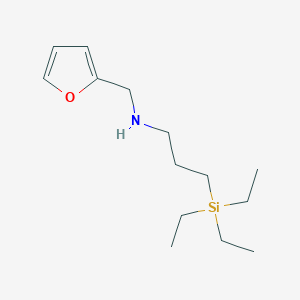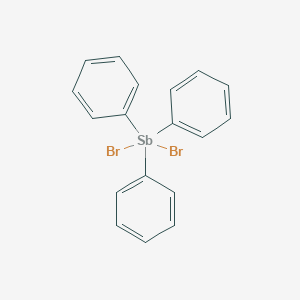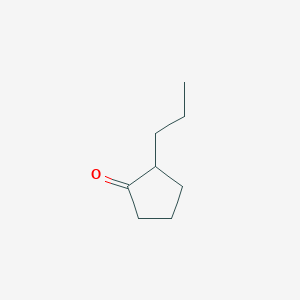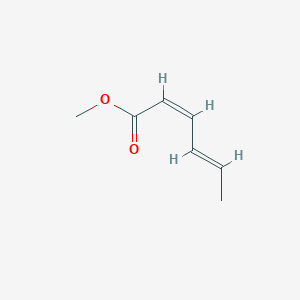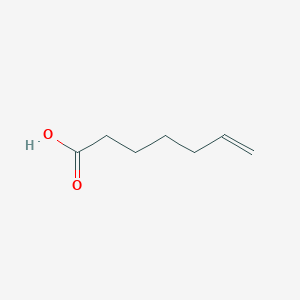
6-Heptenoic acid
概述
描述
作用机制
Mode of Action
It has been reported that the compound undergoes electrochemical oxidation when adsorbed on a pt (111) electrode surface . This suggests that it may interact with its targets through redox reactions, leading to changes in the targets’ function or structure.
Biochemical Pathways
It is known that the compound can be used as a precursor for the preparation of boradiazaindacenes (bodipy dyes) by reacting with oxalylchloirde . This suggests that it may play a role in the synthesis of these dyes within biological systems.
Pharmacokinetics
Its physical properties such as its liquid form, density of 0946 g/mL at 25 °C, and boiling point of 222-224 °C may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Its role in the preparation of bodipy dyes suggests that it may contribute to the production of these fluorescent compounds, which are often used in biological imaging .
Action Environment
The action of 6-Heptenoic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, it forms explosive mixtures with air on intense heating , indicating that its reactivity and safety profile can be significantly influenced by environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: 6-Heptenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl hept-6-enoate. This process typically involves refluxing the ester with sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid to yield the free acid . Another method involves the oxidation of cycloheptanone under Baeyer-Villiger conditions, followed by pyrolysis of the resulting lactone .
Industrial Production Methods: Industrial production of this compound often involves the electrochemical oxidation of the compound adsorbed on platinum electrodes. This method is efficient and allows for the production of high-purity this compound .
化学反应分析
Types of Reactions: 6-Heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding heptanoic acid.
Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Heptanal or heptanone.
Reduction: Heptanoic acid.
Substitution: Halogenated heptenoic acids.
科学研究应用
6-Heptenoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
相似化合物的比较
7-Octenoic acid: Similar structure with an additional carbon in the chain.
4-Pentenoic acid: Shorter chain with the double bond at the fourth position.
5-Hexenoic acid: Similar chain length but with the double bond at the fifth position.
Uniqueness: 6-Heptenoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
属性
IUPAC Name |
hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNJOXUVHRXHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149769 | |
| Record name | Hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-60-4 | |
| Record name | 6-Heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Heptenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-6-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HEPTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZY1TN97UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Statins, specifically those incorporating a 3,5-dihydroxy-6-heptenoic acid moiety like fluvastatin [] and pitavastatin [, ], function as inhibitors of HMG-CoA reductase. This enzyme catalyzes a crucial step in cholesterol biosynthesis. By inhibiting HMG-CoA reductase, statins effectively reduce cholesterol production within the liver. [, ]
ANone: Yes, research indicates that certain derivatives, such as (E)-7-phenyl-7-(3-pyridyl)-6-heptenoic acid (CV-4151), act as thromboxane A2 synthase inhibitors. [, , ] These compounds demonstrate anti-platelet aggregation effects and can even stimulate prostacyclin synthesis, potentially offering therapeutic benefits in conditions like myocardial ischemia. [, ]
ANone: The molecular formula of 6-heptenoic acid is C₇H₁₂O₂ with a molecular weight of 128.17 g/mol.
ANone: While specific spectroscopic data wasn't detailed in the provided research, the presence of the carboxylic acid and alkene functionalities would be evident in techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
ANone: Yes, studies highlight the stability challenges associated with some derivatives, like pitavastatin. Research emphasizes the need to maintain specific pH ranges (between 6 and 8) to ensure the long-term stability of pharmaceutical compositions containing pitavastatin. [, , ]
ANone: The provided research doesn't focus on the catalytic properties of this compound derivatives. Instead, it emphasizes their role as enzyme inhibitors or intermediates in organic synthesis.
ANone: Yes, quantitative structure-activity relationship (QSAR) studies have been conducted to understand the relationship between the structure of 7-(aryl/biphenyl)-6-heptenoic acids and their HMGR inhibitory activity. [, ] These studies provide insights into the influence of hydrophobicity and electronic parameters on biological activity.
ANone: Extensive SAR studies on 7-(aryl/biphenyl)-3,5-dihydroxy-6-heptenoic acids reveal that the nature and position of substituents on the aryl/biphenyl ring significantly impact their potency as HMGR inhibitors. [, , ] For instance, incorporating chloro or methyl groups at specific positions on the biphenyl moiety enhances inhibitory activity compared to compactin. [] Conversely, constraining the phenyl rings into a coplanar conformation diminishes activity. []
ANone: Interestingly, modifying the ring size of the tetrahydroindazole nucleus in a series of 7-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-6-heptenoic acid sodium salts did not lead to improved potency against HMG-CoA reductase. [] This highlights the specificity of the interaction between the this compound pharmacophore and the enzyme active site.
ANone: Research on pitavastatin emphasizes the importance of pH control in formulation stability. Maintaining the pH of aqueous solutions or dispersions within the range of 6 to 8 has been shown to enhance the long-term stability of this statin. [, , ] Additionally, the use of alkaline media, such as calcium carbonate or sodium carbonate, has been investigated to improve the stability of formulations containing fluvastatin. []
ANone: The provided research primarily focuses on the chemical synthesis and biological activity of this compound derivatives. Information regarding specific SHE regulations is not discussed.
ANone: While specific PK data is limited in the provided research, it's known that esterification is a common strategy in drug design to modulate physicochemical properties. [] Variations in the ester group can influence factors like lipophilicity and hydrolysis rates, ultimately impacting absorption, distribution, metabolism, and excretion (ADME).
ANone: Research on statins commonly employs in vitro assays using partially purified HMG-CoA reductase enzyme preparations and cell-based assays with cultured human liver cells (HEP-G2) to assess their inhibitory potency. [] Animal models, particularly rodents, are crucial for evaluating the in vivo efficacy and safety of these compounds. [, ] For instance, a rat model of adriamycin-induced proteinuria was used to demonstrate the protective effects of a dual thromboxane A2 synthase and 5-lipoxygenase inhibitor derived from this compound. []
ANone: While most research emphasizes therapeutic applications, some studies highlight potential toxicity concerns. Research on halogenated thiaalkanoic acids, structurally related to this compound, reveals that some derivatives exhibit nephrotoxicity and hepatotoxicity in rats. [, ] These toxic effects are attributed to bioactivation by the mitochondrial fatty acid beta-oxidation pathway. []
ANone: The provided research predominantly focuses on the chemical synthesis, SAR, and biological activity of this compound derivatives as HMG-CoA reductase or thromboxane A2 synthase inhibitors. Information regarding drug delivery, biomarkers, environmental impact, and other related aspects is not extensively discussed within the provided context.
ANone: The discovery of compactin, a naturally occurring statin, marked a pivotal moment in the development of HMG-CoA reductase inhibitors. [] Subsequent SAR studies led to the synthesis of more potent synthetic statins, such as fluvastatin and pitavastatin, which have become cornerstones in the management of hypercholesterolemia. [, , ]
ANone: The development of statins exemplifies the power of interdisciplinary research, involving expertise from organic chemistry, biochemistry, pharmacology, and medicine. Collaborative efforts have led to the discovery and optimization of life-saving drugs for cardiovascular disease. Moreover, research on this compound derivatives as thromboxane A2 synthase inhibitors has spurred collaborations between medicinal chemists and cardiovascular researchers, aiming to develop novel therapies for myocardial ischemia and related conditions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
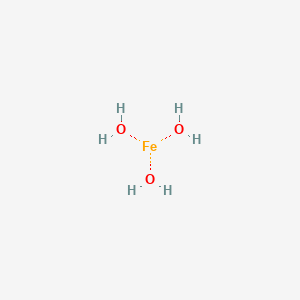
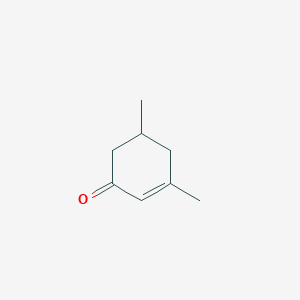
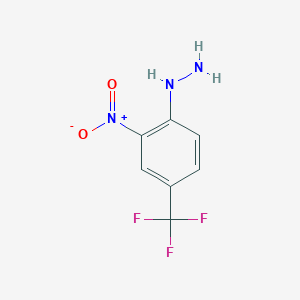
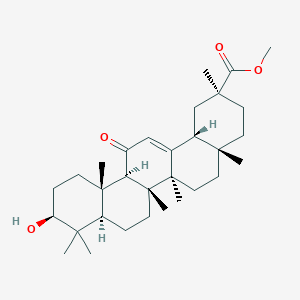
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
